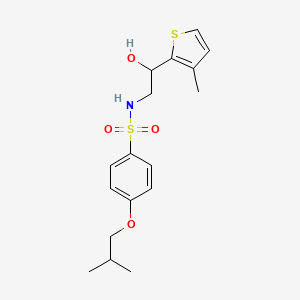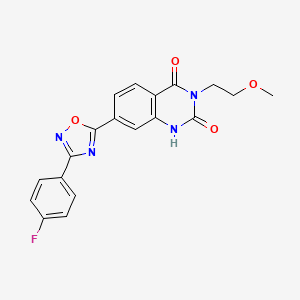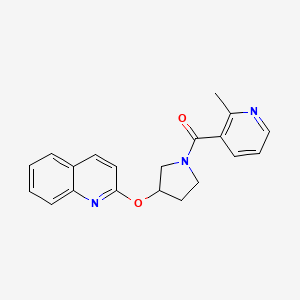
(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, also known as MQPM, is a novel chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. MQPM is a pyrrolidine-based compound that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
科学的研究の応用
Spectroscopic Properties and Electronic Structure
The electronic absorption, excitation, and fluorescence properties of compounds related to (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone have been explored in various solvents, highlighting the impact of structure and environmental factors on their spectroscopic behavior. These compounds exhibit dual fluorescence in non-polar and polar solvents due to the population of singlet excited states. Quantum chemistry calculations, including DFT and TD-DFT methods, have provided insights into the electronic structures of these compounds, revealing the presence of intramolecular hydrogen bonding and its effect on the energy levels of molecular orbitals (Al-Ansari, 2016).
Crystal Chemistry and Coordination Complexes
Research on zinc quinaldinate complexes with pyridine-based ligands has shed light on the structural integrity and coordination environments of metal ions in the presence of various pyridine derivatives. This work has implications for understanding the coordination chemistry and intermolecular interactions of metal complexes involving this compound-related ligands (Modec, 2018).
Catalysis and Chemical Reactions
Studies on the catalysis of H-D exchange between N-heterocyclic compounds and D2O using palladium colloids have provided valuable insights into the reactivity and potential catalytic applications of compounds structurally related to this compound. These findings contribute to a broader understanding of the chemical transformations and catalytic processes involving similar N-heterocyclic frameworks (Guy & Shapley, 2009).
Coordination Chemistry and Ligand Behavior
The coordination chemistry of this compound-related compounds has been explored, demonstrating the ability of these molecules to form complexes with metals like palladium. This research enhances our understanding of the ligand behavior and the potential applications of these compounds in the development of new materials and catalysts (Smeyanov et al., 2015).
特性
IUPAC Name |
(2-methylpyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-17(6-4-11-21-14)20(24)23-12-10-16(13-23)25-19-9-8-15-5-2-3-7-18(15)22-19/h2-9,11,16H,10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZSHUHHRMPQFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

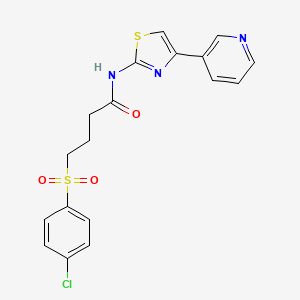
![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)
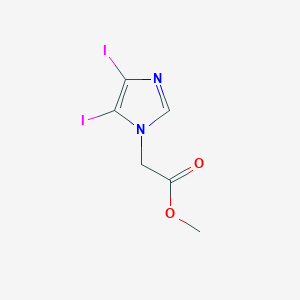
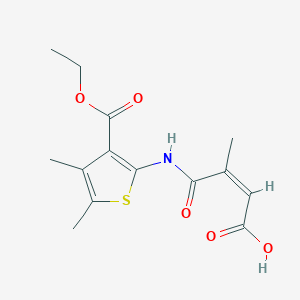
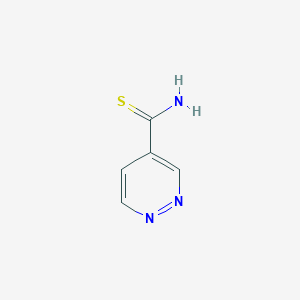
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)
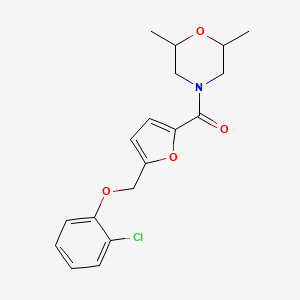
![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)

![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2395356.png)
